(3R)-1-methyl-6-oxopiperidine-3-carboxylic acid

Description

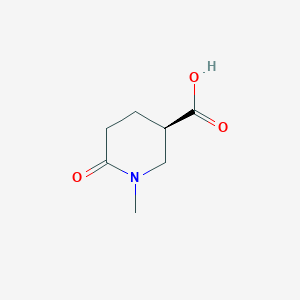

(3R)-1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 1932309-72-2) is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at position 1, a ketone at position 6, and a carboxylic acid substituent at position 3. Its molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol .

Properties

IUPAC Name |

(3R)-1-methyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLCUICPLLRLEU-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of piperidone derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps like cyclization, hydrogenation, and purification to obtain the final product in high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).

Substitution: Reagents like alcohols or amines in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to biologically active molecules.

-

Anticancer Activity

- Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays such as the MTT assay have been used to evaluate its efficacy against human multiple myeloma cells (RPMI 8226), showing promising results in reducing cell viability .

- Enzyme Inhibition

- Biological Evaluation

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | RPMI 8226 | 90 ± 8 | Proteasome inhibition |

| Compound B | HeLa Cells | 50 ± 5 | Topoisomerase inhibition |

| Compound C | MCF7 Cells | 75 ± 10 | Apoptosis induction |

These findings illustrate the compound's potential as a lead structure for developing new anticancer agents.

Synthesis and Reaction Conditions

The synthesis of this compound can be achieved through various methods, including hydrogenation reactions under specific conditions. For example, a typical reaction involves the use of platinum(IV) oxide as a catalyst in methanol at room temperature .

Mechanism of Action

The mechanism of action of (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Structural Analogs: Key Features

The following compounds share structural motifs with the target molecule, differing in ring size, substituents, or stereochemistry.

Table 1: Structural and Molecular Comparison

Ring Size and Saturation

- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to the five-membered pyrrolidine analog. This flexibility may enhance binding to biological targets like enzymes or receptors .

- Piperidine vs. Pyridine : The fully saturated piperidine ring lacks aromaticity, reducing electron delocalization but improving solubility in polar solvents compared to the aromatic pyridine derivative .

Substituent Effects

- Methyl vs. Benzyl/Ethyl : The methyl group in the target compound provides moderate lipophilicity, whereas bulkier substituents (e.g., benzyl or ethyl in analogs) increase steric hindrance and may reduce metabolic clearance .

- Ketone Position : The ketone at position 6 in piperidine derivatives facilitates hydrogen bonding, unlike the ketone at position 5 in pyrrolidine analogs, which alters spatial orientation .

Stereochemistry

The (3R) configuration of the target compound may lead to enantioselective interactions, a critical factor in drug design. For example, the (2R,3R) stereochemistry in compounds highlights the importance of chiral centers in modulating activity .

Physicochemical Properties

Limited data on boiling points or solubility are available in the evidence. However:

- Molecular Weight : The target compound (157.17 g/mol) falls within the "rule of five" guidelines for drug-likeness, unlike higher-molecular-weight analogs like the benzyl-substituted derivative (~233 g/mol) .

- Polarity : The carboxylic acid group enhances water solubility, while methyl/aryl groups increase hydrophobicity.

Biological Activity

(3R)-1-methyl-6-oxopiperidine-3-carboxylic acid, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its six-membered nitrogen-containing ring with both a ketone and carboxylic acid functional group, exhibits significant potential in medicinal chemistry, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉NO₃. Its structural features facilitate various interactions with biological targets, particularly neurotransmitter systems. The compound's dual functionality as both a carboxylic acid and a ketone enhances its reactivity and biological activity.

Research indicates that this compound interacts with gamma-aminobutyric acid (GABA) receptors, which are crucial for the modulation of neuronal excitability. This interaction suggests its potential therapeutic effects in treating conditions such as anxiety and seizure disorders. Additionally, the compound may exhibit synergistic effects when combined with other pharmacological agents, enhancing its efficacy in clinical applications.

Neuropharmacological Effects

Studies have shown that this compound can modulate neurotransmitter systems effectively. Its ability to interact with GABA receptors positions it as a candidate for developing anxiolytic and anticonvulsant medications. The compound's structural similarity to neurotransmitters allows it to mimic their action, potentially leading to therapeutic outcomes in neurological conditions.

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of certain enzymes involved in metabolic pathways. These properties make it a valuable candidate for drug development aimed at treating metabolic disorders or enhancing the efficacy of existing drugs through enzyme modulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a study evaluated the compound's effects on RPMI 8226 cells, a model for multiple myeloma. The results indicated significant reductions in cell viability at specific concentrations, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its structure influence biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methylation | Enhanced binding affinity to GABA receptors |

| Oxidation | Increased cytotoxicity against cancer cells |

| Substitution | Altered enzyme inhibition profiles |

These findings highlight the importance of specific functional groups in determining the biological activity of the compound .

Comparison with Similar Compounds

This compound shares structural similarities with other piperidine derivatives but exhibits unique biological activities due to its specific stereochemistry. A comparative analysis with related compounds shows that variations in functional groups significantly affect their pharmacological profiles.

| Compound Name | Key Activity |

|---|---|

| (3S)-1-methyl-6-oxopiperidine-3-carboxylic acid | Different binding affinities |

| Piperidine-3-carboxylic acid | Lacks oxo group; reduced activity |

| 1-methylpiperidine-3-carboxylic acid | Similar structure; different effects |

Q & A

Basic: What are the established synthetic routes for (3R)-1-methyl-6-oxopiperidine-3-carboxylic acid?

Answer:

A common approach involves multi-step synthesis starting from piperidine derivatives. For instance, ethyl esters of structurally similar compounds (e.g., 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate) are synthesized via reductive methylation using formaldehyde and hydrogen gas over Pd/C, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid . Key steps include:

- Methylation : Reaction of the precursor with formaldehyde to introduce the 1-methyl group.

- Hydrolysis : Treatment with hydrochloric acid (36.5%) in water at elevated temperatures (93–96°C) to cleave the ester moiety .

Table 1 : Example Reaction Conditions for Hydrolysis

| Precursor | Catalyst | Temperature | Duration | Yield |

|---|---|---|---|---|

| Methyl ester | HCl (aq.) | 93–96°C | 17 hours | ~85% (estimated) |

Advanced: How does stereochemical configuration at the 3-position affect biological activity?

Answer:

The (3R) configuration is critical for interactions with chiral biological targets. For example, iminosugar derivatives like (3R,4S,5R,6R)-6-acetamido-4-amino-5-hydroxypiperidine-3-carboxylic acid exhibit glycosidase inhibition due to their structural mimicry of carbohydrate transition states. Computational docking studies suggest that the (R)-configuration optimizes hydrogen bonding with enzyme active sites, whereas the (S)-enantiomer shows reduced affinity .

Basic: What analytical methods validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., ketone at δ ~210 ppm for C=O).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 1 ppm) .

- HPLC : Chiral columns (e.g., CHIRALPAK®) assess enantiomeric purity, crucial for avoiding racemic mixtures in pharmacological studies .

Advanced: What strategies resolve racemic mixtures during synthesis?

Answer:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)-glyceraldehyde derivatives) to direct stereochemistry .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a precursor ester .

- Chromatography : Preparative HPLC with chiral stationary phases achieves >99% enantiomeric excess (ee) for downstream applications .

Basic: How are ester precursors hydrolyzed to the carboxylic acid form?

Answer:

Ester-to-acid conversion typically employs:

- Acidic Hydrolysis : Concentrated HCl (36.5%) at reflux (90–100°C) for 12–24 hours .

- Basic Hydrolysis : NaOH (2M) in ethanol/water under milder conditions (60–70°C), though this may require subsequent acidification .

Note : Acidic conditions are preferred for sterically hindered esters to prevent side reactions .

Advanced: How can computational tools predict solvent-dependent reactivity?

Answer:

- Density Functional Theory (DFT) : Models solvent effects on tautomeric equilibria (e.g., keto-enol shifts in the 6-oxo group) and reaction pathways .

- Molecular Dynamics (MD) : Simulates conformational stability in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents, guiding solvent selection for synthesis .

Example : MD simulations of this compound in DMSO predict enhanced solubility due to hydrogen bonding with the carbonyl group .

Basic: What are the documented biological activities of structurally related compounds?

Answer:

Piperidine-3-carboxylic acid derivatives show:

- Antimicrobial Activity : Metal complexes (e.g., Cr(III) derivatives) inhibit bacterial growth via disruption of cell wall synthesis .

- Anticancer Effects : Analogues like 6-methylpyrazole-3-carboxylic acid derivatives induce autophagy in prostate cancer cells by mTOR pathway inhibition .

Advanced: What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Kinetic vs. Thermodynamic Control : Elevated temperatures during scale-up may favor thermodynamically stable but undesired diastereomers.

- Catalyst Deactivation : Heterogeneous catalysts (e.g., Pd/C) lose efficiency in large batches, requiring optimization of catalyst loading .

Mitigation : Use of flow chemistry systems ensures consistent reaction conditions and minimizes racemization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid contact with corrosive reagents (e.g., HCl) .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal to prevent environmental contamination .

Advanced: How do substituents on the piperidine ring modulate pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.